molecular formula C14H15NO5 B12533340 Pentanoic acid,2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-4-methyl-,(2S)- CAS No. 688031-84-7

Pentanoic acid,2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-4-methyl-,(2S)-

Cat. No.: B12533340
CAS No.: 688031-84-7
M. Wt: 277.27 g/mol
InChI Key: MDMVYIQIEZUFLJ-NSHDSACASA-N
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Description

Properties

CAS No.

688031-84-7

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

(2S)-2-(1,3-dioxoisoindol-2-yl)oxy-4-methylpentanoic acid

InChI

InChI=1S/C14H15NO5/c1-8(2)7-11(14(18)19)20-15-12(16)9-5-3-4-6-10(9)13(15)17/h3-6,8,11H,7H2,1-2H3,(H,18,19)/t11-/m0/s1

InChI Key

MDMVYIQIEZUFLJ-NSHDSACASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)ON1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

CC(C)CC(C(=O)O)ON1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanoic acid,2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-4-methyl-,(2S)- typically involves the reaction of 1,3-dihydro-1,3-dioxo-2H-isoindole with a suitable pentanoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid,2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-4-methyl-,(2S)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Pentanoic acid,2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-4-methyl-,(2S)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentanoic acid,2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-4-methyl-,(2S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Differences

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
(2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-4-methylpentanoic acid (Target) C₁₄H₁₅NO₄ 261.27 Phthalimide core, methyl branch at C4, S-configuration Chiral synthesis, biochemical studies
(2R)-Enantiomer of the Target Compound C₁₄H₁₅NO₄ 261.27 R-configuration at C2 Stereochemical studies, potential divergent biological activity
2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-4-(methylsulfanyl)butanoic acid C₁₂H₁₁NO₄S 265.28 Methylsulfanyl group at C4 Enhanced solubility, redox chemistry
5-[[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]pentanoic acid C₁₈H₁₉N₃O₆ 373.36 Piperidinyl-dioxo and amino groups Targeted drug delivery, proteolysis studies
4-Methyl-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid C₁₄H₁₁Cl₄NO₄ 397.06 Tetrachlorinated phthalimide core Pesticide development, halogenated interactions

Functional and Reactivity Differences

Steric and Electronic Effects: The methyl branch at C4 in the target compound introduces steric hindrance, reducing nucleophilic attack at the adjacent carbonyl group compared to linear-chain analogues . The methylsulfanyl group in C₁₂H₁₁NO₄S enhances electron density, making it more reactive in thiol-disulfide exchange reactions .

Stereochemical Impact :

  • The (2S)-configuration of the target compound vs. its (2R)-enantiomer may lead to divergent interactions with chiral biological targets (e.g., enzymes or receptors) .

Substituent-Driven Applications: Tetrachlorinated derivatives (e.g., C₁₄H₁₁Cl₄NO₄) exhibit increased lipophilicity and persistence, making them candidates for agrochemicals . Piperidinyl-dioxo groups in C₁₈H₁₉N₃O₆ enable binding to proteasomes, suggesting utility in targeted cancer therapies .

Biological Activity

Pentanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-4-methyl-, (2S)- (CAS No. 688031-84-7) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antiproliferative, and other relevant pharmacological effects.

  • Molecular Formula : C14H15NO5
  • Molecular Weight : 277.27 g/mol
  • CAS Number : 688031-84-7

Antimicrobial Activity

Research indicates that derivatives of pentanoic acid exhibit significant antimicrobial properties. In a study examining various compounds, it was found that certain derivatives demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus62.5 µg/mL
Escherichia coli78.12 µg/mL

These findings suggest that the compound may inhibit bacterial growth effectively, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Antiproliferative Effects

The antiproliferative activity of pentanoic acid derivatives has been investigated in various cancer cell lines. A notable study reported the following IC50 values for two different cancer cell lines:

Cell Line IC50 (µg/mL)
HeLa (Cervical Cancer)226
A549 (Lung Cancer)242.52

These results indicate that the compound can inhibit cell proliferation in cancerous cells, suggesting potential applications in cancer therapy .

The biological activity of pentanoic acid derivatives may be attributed to their ability to interact with specific cellular targets. For instance, in silico studies have shown that certain flavonoid derivatives derived from similar structures can bind to proteins involved in bacterial resistance mechanisms, such as the AgrA protein in Staphylococcus aureus . This suggests a potential mechanism where the compound could disrupt bacterial communication and virulence.

Study on Antimicrobial Efficacy

In a comparative study involving various plant extracts and their derivatives, pentanoic acid derivatives were tested against common pathogens. The results highlighted their superior efficacy compared to standard antibiotics, particularly in resistant strains. The study emphasized the importance of exploring plant-derived compounds for developing new antimicrobial agents.

Cancer Cell Proliferation Inhibition Study

A separate investigation focused on the antiproliferative effects of pentanoic acid derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction . This positions them as promising candidates for further development in oncology.

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